molecular formula C13H9FO2 B144913 4-(4-Fluorophenoxy)benzaldehyde CAS No. 137736-06-2

4-(4-Fluorophenoxy)benzaldehyde

Cat. No. B144913
M. Wt: 216.21 g/mol
InChI Key: YUPBWHURNLRZQL-UHFFFAOYSA-N
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Description

“4-(4-Fluorophenoxy)benzaldehyde” is a chemical compound with the molecular formula FC6H4OC6H4CHO . It has a molecular weight of 216.21 .


Molecular Structure Analysis

The molecular structure of “4-(4-Fluorophenoxy)benzaldehyde” consists of two benzene rings connected by an oxygen atom (phenoxy), with a fluorine atom attached to one ring and an aldehyde group (-CHO) attached to the other .


Physical And Chemical Properties Analysis

“4-(4-Fluorophenoxy)benzaldehyde” is a solid compound . It has a density of 1.2±0.1 g/cm³ . The boiling point is 317.6±27.0 °C at 760 mmHg . The compound has a molar refractivity of 59.4±0.3 cm³ . It has 2 hydrogen bond acceptors and 3 freely rotating bonds .

Scientific Research Applications

Material Science and Liquid Crystals

Overview:

4-(4-Fluorophenoxy)benzaldehyde contributes to the development of liquid crystals and functional materials.

Application Summary:

Experimental Procedures:

Results:

These are just three of the six applications. If you’d like to explore more, feel free to ask! 😊

Safety And Hazards

“4-(4-Fluorophenoxy)benzaldehyde” is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed and causes serious eye damage . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding release to the environment . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended .

properties

IUPAC Name

4-(4-fluorophenoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPBWHURNLRZQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10397413
Record name 4-(4-Fluorophenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorophenoxy)benzaldehyde

CAS RN

137736-06-2
Record name 4-(4-Fluorophenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Fluorophenoxy)benzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 4-fluorophenol (10 g, 89 mmol) and 4-fluorobenzaldehyde (11.07 g, 89 mmol) in DMF (200 mL) was added K2CO3 (13.33 g, 96 mmol). The mixture was heated at 140° C. for 4 h. After cooling to room temperature, the mixture was poured into of ice water (300 mL), and left stand overnight. The solid was collected by filtration, washed with water, re-dissolved in EA (200 mL) and washed with brine (100 mL). The organic phase was dried with sodium sulfate, filtered and concentrated to afford the title compound (17 g, 75 mmol, 84% yield) as yellow solid. LCMS: rt=1.52 min, [M+H+]=217
Quantity
10 g
Type
reactant
Reaction Step One
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11.07 g
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reactant
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Quantity
13.33 g
Type
reactant
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Quantity
200 mL
Type
solvent
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[Compound]
Name
ice water
Quantity
300 mL
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reactant
Reaction Step Two
Yield
84%

Synthesis routes and methods II

Procedure details

To an N,N-dimethylformamide (40.0 mL) solution of 4-fluorophenol (5.00 g, 44.6 mmol) and 4-fluorobenzaldehyde (4.00 mg, 32.2 mmol) was added potassium carbonate (13.4 g, 96.6 mmol), which was stirred for 21 hours at 80° C. The reaction solution was then cooled to room temperature, water was added thereto, and the reaction solution was extracted with ethyl acetate. The organic layer was washed with saturated aqueous sodium chloride, and the solvent was evaporated under a reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:heptane=1:15→1:10) to obtain the title compound (6.60 g, 90.1%).
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4 mg
Type
reactant
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
90.1%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A solution of 4-fluorophenol (4.52 g, 40.29 mmol), 4-fluorobenzaldehyde (5.00 g, 40.29 mmol) and potassium carbonate (6.70 g, 48.35 mmol) in DMAC (40 mL) was refluxed for 12 h and cooled to room temperature. Water was added and the reaction mixture was extracted with ethyl acetate. The organic extract was washed with brine, dried over sodium sulfate, filtered and concentrated to afford an oil which was chromatographed on silica gel (15% ethyl acetate/hexane) to afford the title compound.
Quantity
4.52 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
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Quantity
6.7 g
Type
reactant
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40 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Fluorophenoxy)benzaldehyde
Reactant of Route 2
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4-(4-Fluorophenoxy)benzaldehyde
Reactant of Route 3
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4-(4-Fluorophenoxy)benzaldehyde
Reactant of Route 4
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4-(4-Fluorophenoxy)benzaldehyde
Reactant of Route 5
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4-(4-Fluorophenoxy)benzaldehyde
Reactant of Route 6
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4-(4-Fluorophenoxy)benzaldehyde

Citations

For This Compound
60
Citations
JR Dimmock, RN Puthucode, J Tuchek… - Drug development …, 1999 - Wiley Online Library
A series of aryloxyaryl semicarbazones had been shown previously to possess significant anticonvulsant activity in the maximal electroshock screen in both rats and mice as well as in …
Number of citations: 24 onlinelibrary.wiley.com
K Ramu, GN Lam, H Hughes - Drug metabolism and disposition, 2000 - ASPET
The pharmacokinetics, mass balance, tissue distribution, and metabolism of Co 102862 was investigated in rats after a single oral dose. [ 14 C]Co 102862 showed multiexponential …
Number of citations: 14 dmd.aspetjournals.org
JR Dimmock, HA Semple, S John, MA Beazely… - Die …, 1999 - europepmc.org
4-(4-Fluorophenoxy) benzaldehyde semicarbazone (1) is a novel anticonvulsant affording excellent protection in the rat oral maximal electroshock (MES) screen as well as having an …
Number of citations: 19 europepmc.org
VI Ilyin, JD Pomonis, GT Whiteside, JE Harrison… - … of Pharmacology and …, 2006 - ASPET
Voltage-gated Na + channels may play important roles in establishing pathological neuronal hyperexcitability associated with chronic pain in humans. Na + channel blockers, such as …
Number of citations: 46 jpet.aspetjournals.org
İ Erden, FA Kiliçarslan, A Erdoğmuş - Synthesis and Reactivity in …, 2015 - Taylor & Francis
4,5-Diazafluorene ligands, (L1) and (L2), have been synthesized from the reaction of 4,5-diazafluorenone-9-hydrazone with 4-(4-fluorophenoxy) benzaldehyde and 4,5-diazafluoren-9-…
Number of citations: 2 www.tandfonline.com
MJ Ahsan, JG Samy, K Habibullah… - Der Pharmacia …, 2011 - cabdirect.org
Semicarbazones are compounds which are synthesized by the condensation of semicarbazide and aldehydes/ketones. The literature survey revealed that semicarbazones had been …
Number of citations: 7 www.cabdirect.org
M Jawed Ahsan - Central Nervous System Agents in Medicinal …, 2013 - ingentaconnect.com
Semicarbazones are synthesized by the condensation of semicarbazide and aldehyde/ketone. The literature survey revealed that semicarbazones had been emerged as compounds …
Number of citations: 14 www.ingentaconnect.com
B Shao, S Victory, VI Ilyin, RR Goehring… - Journal of medicinal …, 2004 - ACS Publications
In the search for more efficacious drugs to treat neuropathic pain states, a series of phenoxyphenyl pyridines was designed based on 4-(4-flurophenoxy)benzaldehyde semicarbazone. …
Number of citations: 51 pubs.acs.org
SN Pandeya - Acta Pharm, 2012 - hrcak.srce.hr
During the last fifteen years, semicarbazones have been extensively investigated for their anticonvulsant properties. 4-(4-Flurophenoxy) benzaldehyde semicarbazone (C0102862, …
Number of citations: 34 hrcak.srce.hr
VI Ilyin, DD Hodges, ER Whittemore… - British journal of …, 2005 - Wiley Online Library
1 4‐(4‐Fluorophenoxy)benzaldehyde semicarbazone (V102862) was initially described as an orally active anticonvulsant with robust activity in a variety of rodent models of epilepsy. …
Number of citations: 61 bpspubs.onlinelibrary.wiley.com

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